N,N-Dimethyldodecanamide (CAS: 3007-53-2) is a tertiary fatty amide characterized by a C12 alkyl chain (dodecyl group) and a dimethylated amide headgroup. This structure confers amphiphilic properties, making it a versatile nonionic surfactant and a high-boiling (284.9 °C), polar aprotic solvent. Unlike primary or secondary amides, its tertiary nature prevents hydrogen bond donation, which enhances its thermal stability and influences its solvent characteristics. It is primarily used in applications requiring a combination of solvency, surface activity, and stability, such as in agrochemical formulations, specialty coatings, and personal care products.
Replacing N,N-Dimethyldodecanamide (C12) with shorter-chain N,N-dimethylamides like N,N-dimethyloctanamide (C8), N,N-dimethylcapramide (C10), or common polar solvents like N,N-Dimethylacetamide (DMAc) is often unfeasible. The C12 alkyl chain is critical for providing the necessary lipophilicity for effective surfactant behavior and for dissolving non-polar active ingredients where shorter chains fail. For instance, the solubility of key agrochemicals and the ability to form stable microemulsions are highly dependent on the specific carbon chain length of the amide solvent. Conversely, commodity solvents like DMAc lack the long alkyl chain entirely and cannot function as surfactants or emulsifiers, making them unsuitable for formulation-driven applications. Therefore, substitution based on the shared amide functional group alone can lead to phase separation, crystallization of active ingredients, and complete formulation failure.
The carbon chain length of N,N-dimethylalkanamides directly dictates their solvent power for specific active ingredients. While shorter-chain amides like N,N-dimethylcaproamide (C6) offer high solvency for some pesticides, this performance decreases as chain length increases for those same actives. Conversely, for other active ingredients, the longer C10 and C12 chains are required. For example, a patent demonstrates that a mixed solvent based on N,N-dimethylcaproamide (C6) can dissolve 806-883 g/kg of tebuconazole, a performance noted as being 14-25% higher than that of commercially available N,N-dimethyloctanamide (C8). This highlights that C12 N,N-Dimethyldodecanamide should be selected when formulating active ingredients with higher lipophilicity that are poorly soluble in shorter-chain amides.
| Evidence Dimension | Solubility of Tebuconazole |
| Target Compound Data | Not directly measured, but inferred to have higher solvency for more lipophilic actives than C6/C8 amides. |
| Comparator Or Baseline | N,N-dimethylcaproamide (C6) solvent: 806-883 g/kg; N,N-dimethyloctanamide (C8) solvent: ~645-775 g/kg (calculated). |
| Quantified Difference | N/A; demonstrates principle of chain-length-dependent solubility. |
| Conditions | Solubility of tebuconazole raw drug in amide-based solvent systems at ambient conditions. |
This evidence demonstrates that selecting the correct amide homolog based on carbon chain length is critical for maximizing active ingredient loading and preventing precipitation in liquid formulations.
N,N-dialkyl-alkylcarboxamides, including N,N-Dimethyldodecanamide and its close homologs (C8, C10), have been identified as effective penetration enhancers for agrochemical active substances across the plant cuticle. This capability increases the biological activity of plant protection compositions. A patent highlights that these compounds are surprisingly effective for this purpose, distinguishing them from their use merely as crystallization inhibitors. The use of these amides is preferred over more common solvents which may not provide the same penetration-enhancing effect. This function is directly tied to the amphiphilic nature conferred by the long alkyl chain, a property absent in simple amide solvents like DMAc.
| Evidence Dimension | Penetration of Agrochemical Active Ingredients |
| Target Compound Data | Identified as a member of the effective N,N-dialkyl-alkylcarboxamide class. |
| Comparator Or Baseline | Conventional organic solvents (e.g., N-methylpyrrolidone, γ-butyrolactone) used in formulations without specific penetration-enhancing claims. |
| Quantified Difference | Not quantified in the source, but presented as a novel and surprising increase in biological activity. |
| Conditions | Application in plant protection compositions. |
For developing high-efficacy agrochemical formulations, N,N-Dimethyldodecanamide provides a dual function as both a solvent and a performance-enhancing adjuvant, a benefit not offered by standard commodity solvents.
N,N-Dimethyldodecanamide offers significant advantages in handling and process safety compared to lower molecular weight polar aprotic solvents. It has a high flash point of 106 °C and a high boiling point of 284.9 °C, reducing risks associated with flammability and volatility during storage, mixing, and application. In contrast, a common substitute solvent like N,N-Dimethylacetamide (DMAc) has a much lower flash point of 63 °C and a boiling point of 165 °C. The higher viscosity of N,N-Dimethyldodecanamide's homologs, such as N,N-Dimethyldecanamide (5.7 mm²/s at 20°C), also results in lower vapor pressure, further contributing to reduced worker exposure and environmental emissions.
| Evidence Dimension | Flash Point (Closed Cup) |
| Target Compound Data | 106 °C |
| Comparator Or Baseline | N,N-Dimethylacetamide (DMAc): 63 °C |
| Quantified Difference | 43 °C higher flash point than DMAc |
| Conditions | Standard measurement conditions. |
Selecting N,N-Dimethyldodecanamide can simplify facility safety requirements, reduce engineering controls needed for volatile emissions, and create a safer operational environment compared to using more volatile common solvents.
The combination of high solvency for lipophilic active ingredients and inherent surfactant properties makes N,N-Dimethyldodecanamide an ideal choice for creating stable, high-load EC and ME formulations. Its ability to act as both a solvent and a penetration enhancer can reduce the need for multiple formulation components, simplifying procurement and manufacturing while boosting the final product's biological efficacy.
As a nonionic surfactant, N,N-Dimethyldodecanamide is effective in formulating cleaners where performance across a wide range of pH and water hardness is required. Its ability to form microemulsions allows for the effective solubilization of oils and greasy soils, making it a suitable component for heavy-duty degreasers and specialized hard-surface cleaners.
The high boiling point and strong solvency of N,N-Dimethyldodecanamide make it a suitable process solvent for polymers and resins that are difficult to dissolve in more common solvents. Its low volatility is advantageous for applications requiring slow evaporation rates, such as in certain coating or casting processes, while improving workplace safety compared to more volatile alternatives.
The amide functional group can chelate metal ions, and the long alkyl chain provides solubility in organic phases. This makes N,N-dialkyl amides like N,N-Dimethyldodecanamide candidates for use as extractants in liquid-liquid extraction processes for metal recovery and purification, particularly where selectivity for certain metals is required.
Irritant;Environmental Hazard